molecular formula C20H18N4OS B2964651 6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 922841-88-1

6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B2964651
CAS No.: 922841-88-1
M. Wt: 362.45
InChI Key: SPTLKXVNPKOEJR-UHFFFAOYSA-N
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Description

6-(Phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a hydroxyl group at position 4, a phenethylthio substituent at position 6, and an o-tolyl (2-methylphenyl) group at position 1. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds with broad pharmacological relevance, including anticancer, anti-inflammatory, and enzyme inhibitory activities .

Properties

IUPAC Name

1-(2-methylphenyl)-6-(2-phenylethylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-14-7-5-6-10-17(14)24-18-16(13-21-24)19(25)23-20(22-18)26-12-11-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTLKXVNPKOEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize 6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves the reaction of an appropriate phenethylthiol with a pyrazolopyrimidine precursor. This process generally requires a catalyst and is conducted under specific temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the synthesis of this compound might involve large-scale batch reactors with optimized temperature controls and catalytic agents to facilitate the reaction. The industrial process also often includes purification steps such as recrystallization or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.

  • Reduction: : It may also be subject to reduction reactions using reducing agents such as lithium aluminum hydride.

  • Substitution: : The compound is prone to nucleophilic substitution reactions, where functional groups can be replaced under the right conditions.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Solvents: Common solvents include ethanol, methanol, and dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed depend on the specific reaction type. Oxidation may yield sulfoxides or sulfones, while reduction typically results in corresponding alcohols or amines.

Scientific Research Applications

6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has been investigated for:

  • Medicinal Chemistry: : Potential therapeutic effects such as anti-inflammatory and anticancer properties.

  • Biology: : Research into its interaction with various enzymes and proteins.

  • Industrial Uses: : Potential application in the development of specialized polymers or coatings.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within cells, often binding to active sites on enzymes or receptors. This binding can alter the activity of these biomolecules, affecting various biochemical pathways. For instance, its anticancer properties might be due to the inhibition of particular kinases involved in cell proliferation.

Comparison with Similar Compounds

Substituent Effects on Structure and Activity

Key structural variations among pyrazolo[3,4-d]pyrimidine derivatives include substituents at positions 1, 4, and 4. These modifications significantly alter physicochemical properties and biological activities.

Compound Name Substituents (Position) Key Properties/Activities Reference
6-(Phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol 1: o-tolyl; 4: -OH; 6: phenethylthio Hypothesized anticancer/anti-inflammatory
1-(4-Chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol 1: 4-Cl-phenyl; 4: -OH; 6: H Increased polarity; potential antiviral
6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol 1: H; 4: -OH; 6: CF₃ Electron-withdrawing CF₃; altered reactivity
1-(t-Butyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: t-butyl; 4: -NH₂; 6: methylthio HO-1 induction; neuroprotective
6-(Allylthio)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol 1: hydroxy-phenethyl; 6: allylthio Nanotube delivery for bladder/prostate cancer

Key Observations :

  • Position 6 : Phenethylthio (C₆H₅CH₂CH₂S-) increases lipophilicity compared to methylthio (CH₃S-) or allylthio (CH₂=CHCH₂S-), which could improve cell penetration but reduce aqueous solubility .
  • Position 4 : The hydroxyl (-OH) group contributes to hydrogen bonding, contrasting with chloro (-Cl) or amine (-NH₂) derivatives, which may alter metabolic stability or target selectivity .
Physicochemical Properties
  • Solubility : The hydroxyl group at position 4 increases polarity compared to chloro or amine derivatives (e.g., 4-Cl in ), but the phenethylthio group may counteract this, reducing aqueous solubility .
  • Lipophilicity : LogP values are hypothesized to follow: phenethylthio > allylthio > methylthio > CF₃, based on substituent hydrophobicity .
  • Stability : The hydroxyl group may confer susceptibility to oxidation or glucuronidation compared to more stable substituents like chloro .

Biological Activity

The compound 6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, highlighting its significance in pharmacology.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18N4OS
  • Molecular Weight : 342.42 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For example, research on related derivatives has shown that they can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Compounds have been reported to cause G2/M phase arrest in cancer cell lines such as HeLa cells, suggesting a disruption in normal cell cycle progression.
  • Apoptosis Induction : The Annexin-V FITC staining assay demonstrated that these compounds can induce apoptosis in a dose-dependent manner.
CompoundIC50 (µM)Mechanism of Action
8ad<2DNA binding and topo II inhibition
8cf<2Induces apoptosis and cell cycle arrest

The mechanisms by which this compound exerts its biological effects include:

  • DNA Interaction : Studies suggest that this compound may bind to DNA grooves, interfering with replication and transcription processes.
  • Topoisomerase Inhibition : Similar compounds have demonstrated moderate inhibition of topoisomerase II, leading to increased DNA damage and subsequent apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. Among these derivatives, those structurally related to this compound exhibited promising results in inhibiting cell proliferation and inducing apoptosis.

Example Study Findings:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • Results Summary :
    • Compounds demonstrated selective toxicity towards cancer cells over non-cancerous cells.
    • Significant reduction in cell viability was observed at concentrations below 5 µM.

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